4,4'-Methylenebis[N-(4-methylpentan-2-yl)cyclohexan-1-amine]
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Overview
Description
4,4’-Methylenebis[N-(4-methylpentan-2-yl)cyclohexan-1-amine] is a chemical compound known for its unique structure and properties It is a derivative of cyclohexylamine, featuring two cyclohexylamine groups connected by a methylene bridge, with additional alkyl substituents on the nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-Methylenebis[N-(4-methylpentan-2-yl)cyclohexan-1-amine] typically involves the reaction of cyclohexylamine derivatives with formaldehyde under controlled conditions. The reaction proceeds through the formation of an intermediate imine, which is subsequently reduced to yield the desired product. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like acids or bases to facilitate the reaction.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process is optimized to minimize by-products and maximize the efficiency of the reaction. The use of advanced purification techniques, such as distillation and crystallization, ensures the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4,4’-Methylenebis[N-(4-methylpentan-2-yl)cyclohexan-1-amine] undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding amine oxides.
Reduction: It can be reduced to form secondary amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amine groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like halides or alkoxides are employed under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields amine oxides, while reduction results in secondary amines.
Scientific Research Applications
4,4’-Methylenebis[N-(4-methylpentan-2-yl)cyclohexan-1-amine] has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism by which 4,4’-Methylenebis[N-(4-methylpentan-2-yl)cyclohexan-1-amine] exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound can act as an inhibitor or activator of specific biochemical pathways, depending on its structure and the nature of the target. The methylene bridge and alkyl substituents play a crucial role in determining its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
4,4’-Methylenebis(cyclohexylamine): Similar structure but lacks the additional alkyl substituents.
4,4’-Diaminodicyclohexylmethane: Another related compound with a similar core structure.
Bis(4-aminocyclohexyl)methane: A compound with similar functional groups but different substituents.
Uniqueness
4,4’-Methylenebis[N-(4-methylpentan-2-yl)cyclohexan-1-amine] is unique due to its specific alkyl substituents, which confer distinct chemical and physical properties
Properties
CAS No. |
922731-39-3 |
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Molecular Formula |
C25H50N2 |
Molecular Weight |
378.7 g/mol |
IUPAC Name |
N-(4-methylpentan-2-yl)-4-[[4-(4-methylpentan-2-ylamino)cyclohexyl]methyl]cyclohexan-1-amine |
InChI |
InChI=1S/C25H50N2/c1-18(2)15-20(5)26-24-11-7-22(8-12-24)17-23-9-13-25(14-10-23)27-21(6)16-19(3)4/h18-27H,7-17H2,1-6H3 |
InChI Key |
CGSGPYNCGHIQCE-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC(C)NC1CCC(CC1)CC2CCC(CC2)NC(C)CC(C)C |
Origin of Product |
United States |
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